![molecular formula C19H16BrClN2OS B2699805 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione CAS No. 1212148-14-5](/img/structure/B2699805.png)
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione is a useful research compound. Its molecular formula is C19H16BrClN2OS and its molecular weight is 435.76. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant Properties
The compound’s structural features suggest potential anticonvulsant activity. Researchers could explore its effects on neuronal excitability, ion channels, and neurotransmitter systems. Investigating its ability to modulate GABAergic transmission or voltage-gated sodium channels may provide insights into its anticonvulsant mechanisms .
Anxiolytic and Sedative Effects
Given its benzodiazepine-like structure, this compound might exhibit anxiolytic (anti-anxiety) and sedative properties. Researchers could assess its impact on GABA receptors and its ability to reduce anxiety-related behaviors in animal models. Understanding its binding affinity to specific receptor subtypes would be valuable .
Neuroprotective Potential
The compound’s unique fused ring system could contribute to neuroprotective effects. Studies could investigate its ability to prevent oxidative stress, reduce neuroinflammation, or enhance neuronal survival. Animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) could be used to evaluate its neuroprotective properties .
Synthetic Methodology and Medicinal Chemistry
Researchers could explore efficient synthetic routes to prepare this compound. Investigating its stability, solubility, and pharmacokinetic properties would be crucial for drug development. Medicinal chemists could optimize its structure to enhance bioavailability and reduce potential side effects .
Biochemical and Pharmacological Profiling
Detailed biochemical and pharmacological studies are essential. Researchers could assess its binding affinity to various receptors (e.g., GABA-A, serotonin, dopamine) using radioligand binding assays. Functional assays could reveal its effects on ion channels, second messengers, and signal transduction pathways .
Toxicology and Safety Assessment
Before clinical trials, toxicological evaluations are necessary. Researchers should investigate acute and chronic toxicity, genotoxicity, and potential adverse effects. Animal studies can provide insights into safe dosage ranges and any organ-specific toxicity .
Exploration of Derivatives and Analogues
Researchers could synthesize derivatives or analogues based on this compound’s scaffold. By modifying specific functional groups, they can explore structure-activity relationships (SAR). These studies may lead to more potent and selective compounds for therapeutic applications .
Pharmacokinetics and Metabolism
Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial. Pharmacokinetic studies in animals or cell-based models can inform dosing regimens and predict human exposure levels .
特性
IUPAC Name |
6-bromo-14-(3-chlorophenyl)-2-oxa-14,16-diazatetracyclo[7.4.3.01,10.03,8]hexadeca-3(8),4,6-triene-15-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2OS/c20-11-6-7-16-14(9-11)17-15-5-2-8-19(15,24-16)23(18(25)22-17)13-4-1-3-12(21)10-13/h1,3-4,6-7,9-10,15,17H,2,5,8H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZPLZNHNPFDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C4=C(C=CC(=C4)Br)OC2(C1)N(C(=S)N3)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。